Oxalysine

Description

Contextualization as a Non-Proteinogenic Amino Acid in Research Paradigms

Non-proteinogenic amino acids (NPAAs) represent a diverse group of amino acids that are not incorporated into proteins during ribosomal protein synthesis, although some can be incorporated post-translationally or through non-ribosomal pathways. wikipedia.org Oxalysine falls into this category, distinguishing it from the canonical amino acids. ontosight.ai Research into NPAAs like this compound is crucial for understanding the full spectrum of biological molecules and their potential roles in cellular function, metabolism, and defense mechanisms. frontiersin.orgmdpi.com this compound's structural resemblance to lysine (B10760008) allows it to act as a lysine analogue, interfering with lysine-dependent pathways and enzymes. kyoto-u.ac.jp This antagonistic behavior makes it a valuable tool in biochemical research to probe the functions of lysine and related metabolic processes.

Historical Perspectives and Foundational Discoveries in this compound Research

Early research into this compound identified it as a natural product isolated from microorganisms, such as Streptomyces roseovirdofuscus. medchemexpress.com These foundational discoveries highlighted its existence and initial biological activities, including observations of antitumor properties. medchemexpress.com The synthesis of DL-4-oxalysine as an inhibitory analogue of lysine was reported, indicating its potential to interfere with lysine metabolism. utexas.eduacs.org Studies in organisms like Mytilus edulis demonstrated the oxidation of this compound by L-amino acid oxidase, revealing its metabolic fate in certain biological systems and identifying oxidation products such as ethanolamine, N-oxalylethanolamine, and 3-morpholone. nih.gov These early investigations laid the groundwork for understanding this compound's chemical nature and its initial observed biological effects.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound continues to explore its biochemical roles and potential applications. Studies suggest its involvement in protein cross-linking, enzyme regulation, and potentially cellular signaling by modifying protein interactions and influencing enzyme activity. ontosight.ai An emerging area of research involves the interaction of this compound with riboswitches, particularly the lysine riboswitch (LysC). frontiersin.orgmdpi.comumich.edu DL-4-oxalysine has been shown to bind to the LysC riboswitch in Bacillus subtilis, leading to a decrease in transcription of genes regulated by this riboswitch. umich.edunih.gov This interaction suggests a mechanism by which this compound can exert antibacterial effects by interfering with essential amino acid biosynthesis pathways in bacteria. mdpi.comumich.edu Research is also exploring the toxicity of this compound and this compound-containing peptides against organisms like Candida albicans, investigating how amino acid transport systems regulate their uptake and toxicity. microbiologyresearch.orgnih.gov The development of chemical synthesis procedures for this compound and its derivatives remains an important aspect of current research, enabling further investigation into its properties and potential applications. nih.govresearchgate.net

Table 1: Key Research Areas and Findings for this compound

| Research Area | Key Findings | Supporting Evidence |

| Non-Proteinogenic Amino Acid Role | Functions as a non-proteinogenic amino acid with structural similarity to lysine. ontosight.aiwikipedia.org Impacts protein function through incorporation. ontosight.ai | Not encoded by standard genetic code; contains oxalyl group attached to lysine structure. ontosight.ai Alters protein properties. ontosight.ai |

| Historical Discoveries | Isolated from Streptomyces roseovirdofuscus. medchemexpress.com Showed antitumor activities. medchemexpress.com Synthesized as a lysine analogue. utexas.eduacs.org | Natural product source; reported antitumor effects; early synthesis methods. medchemexpress.comutexas.eduacs.org |

| Interaction with Riboswitches | Binds to Lysine riboswitch (LysC) in Bacillus subtilis. umich.edunih.gov Represses gene expression regulated by LysC. umich.edu Potential antibacterial mechanism. mdpi.comumich.edu | Demonstrated binding to LysC; observed decrease in transcription; proposed mechanism of action. mdpi.comumich.edunih.gov |

| Toxicity and Transport | Inhibits growth of Candida albicans. microbiologyresearch.orgnih.gov Toxicity influenced by amino acid transport systems. microbiologyresearch.orgnih.gov L-lysine competes with this compound transport. microbiologyresearch.orgnih.gov | Observed growth inhibition; transport regulated by amino acids; competitive inhibition by lysine. microbiologyresearch.orgnih.gov |

| Chemical Synthesis | Procedures developed for synthesis of this compound and derivatives. nih.govresearchgate.net Enables further research and potential applications. nih.gov | Description of synthesis methods and resulting compounds. nih.govresearchgate.net |

Table 2: PubChem CID for this compound

| Compound Name | PubChem CID |

| This compound | 160555 |

Further research is needed to fully elucidate the diverse roles of this compound in biological systems and to explore its potential in various chemical and biochemical applications. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

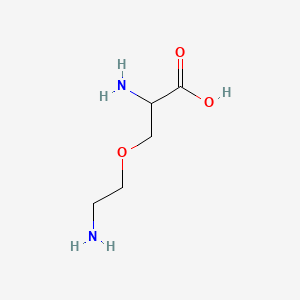

2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Oxalysine

Chemoenzymatic Synthesis Strategies for Oxalysine and its Analogs

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the synthesis of complex molecules, often offering advantages in terms of selectivity and efficiency rug.nlrsc.org. While direct chemoenzymatic synthesis specifically of this compound is not extensively detailed in the provided search results, the approach is relevant for amino acid analogs and related compounds. For instance, chemoenzymatic methods have been developed for the synthesis of other modified amino acids and related structures, highlighting the potential of this approach for this compound and its analogs rug.nlrsc.org. These strategies often involve enzymatic resolution of intermediates or enzyme-catalyzed bond formation to control stereochemistry and regioselectivity rug.nlrsc.org.

Total Synthesis Approaches and Optimization for Research Applications

Total synthesis aims to construct a complex molecule from simpler, readily available precursors through a series of chemical reactions sioc-journal.cnrsc.org. Total synthesis approaches for this compound would involve building the molecule step-by-step, incorporating the lysine (B10760008) backbone and the oxalyl group. Optimization of total synthesis routes is critical for improving yield, purity, and scalability, making the compound more accessible for research applications mdpi.com. While specific detailed total synthesis schemes for this compound were not prominently found, the principles of total synthesis, including convergent strategies and optimization of reaction conditions, are applicable to its preparation sioc-journal.cnmdpi.com. Research in total synthesis often focuses on developing efficient and stereocontrolled routes to target molecules rsc.org.

Stereoselective Synthesis of this compound Isomers for Mechanistic Studies

This compound, being an amino acid derivative, can exist as different stereoisomers, particularly enantiomers (L and D forms) due to the chiral center at the alpha-carbon. Stereoselective synthesis aims to produce primarily one stereoisomer masterorganicchemistry.comgoogle.com. This is particularly important for mechanistic studies, as different isomers can exhibit distinct biological activities and interactions masterorganicchemistry.com. Stereoselective approaches to amino acid synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key steps organic-chemistry.orgresearchgate.net. For L-4-oxalysine, which is the naturally occurring form that inhibits RNA synthesis, stereoselective synthesis is crucial for studying its specific biological effects nih.gov. Methods for achieving stereoselectivity in amino acid synthesis include asymmetric hydrogenation, alkylation of chiral glycine (B1666218) enolate derivatives, and biocatalytic methods organic-chemistry.orgpressbooks.pub.

Design and Synthesis of this compound-Containing Peptides and Macromolecules

Incorporating this compound into peptides and macromolecules allows for the creation of novel biomolecules with potentially altered properties or functions. This involves the formation of peptide bonds between this compound and other amino acids. Peptide synthesis can be carried out using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis wikipedia.org. SPPS is a common technique for assembling peptide chains by sequentially adding amino acids to a solid support wikipedia.org. Designing this compound-containing peptides could lead to peptidomimetics or probes for studying biological processes mdpi.com. The synthesis of peptides containing non-proteinogenic amino acids like this compound requires specific coupling strategies and protecting group schemes genscript.com.

Functionalization and Derivatization Strategies for Chemical Probe Development

Functionalization and derivatization of this compound involve modifying its structure by adding chemical groups to introduce new properties or enhance existing ones nih.govrsc.org. These strategies are essential for developing this compound-based chemical probes, which are valuable tools for investigating biological targets and pathways nih.gov. Derivatization can occur at the carboxyl group, the alpha-amino group, or the epsilon-oxalyamino group. Examples of functionalization include the attachment of fluorescent tags, biotin (B1667282) labels, or reactive groups for click chemistry, enabling visualization, isolation, or conjugation of this compound-containing molecules genscript.commdpi.com. These modifications can facilitate the study of how this compound interacts with proteins or other biomolecules.

Biochemical Roles and Molecular Mechanisms of Oxalysine Action

Investigation of Oxalysine in Post-Translational Modifications of Proteins

Post-translational modifications (PTMs) are crucial mechanisms that diversify protein function, stability, localization, and interactions after protein synthesis csic.esabcam.comnih.gov. This compound has been investigated for its potential role in such modifications ontosight.ai. Its incorporation into proteins can alter their physical and chemical properties, with potential consequences for their stability, folding, and activity ontosight.ai.

Enzymatic Incorporation and Specificity Studies

Studies have explored the enzymatic incorporation of this compound, sometimes referred to as γ-oxalysine or KO, into proteins. Research involving histone peptides has demonstrated that this compound can be incorporated and act as a substrate for certain histone lysine (B10760008) methyltransferases (KMTs), such as G9a and GLP nih.govresearchgate.netresearchgate.net. These enzymes catalyze the methylation of lysine residues, a key PTM involved in epigenetic regulation nih.govresearchgate.net.

Investigations using MALDI-TOF MS enzymatic assays have shown that while lysine-containing histone peptides are efficiently methylated by various KMTs, the incorporation of this compound can modulate the activity and specificity of these enzymes nih.govresearchgate.net. For instance, G9a and GLP catalyzed the methylation of H3KO9 peptides, primarily producing monomethylated H3KO9me, with traces of dimethylated species also observed nih.govresearchgate.net. This contrasts with the trimethylation typically observed with natural lysine under similar conditions nih.gov. Monomethyltransferase SETD8 also exhibited specificity for histone peptides containing this compound, although with slower substrate conversion rates compared to natural lysine nih.govresearchgate.net. In contrast, SETD7 appeared more restrictive towards this compound-containing peptides nih.govresearchgate.net. These findings suggest that the presence of this compound can influence the extent and specificity of enzymatic modifications nih.govresearchgate.net.

Impact on Protein Structure and Conformational Dynamics

The incorporation of this compound into a protein can alter its physical and chemical properties due to the presence of the oxalyl group ontosight.ai. This structural modification has the potential to influence protein stability, folding, and activity ontosight.ai. While specific detailed research findings on the direct impact of this compound incorporation on protein conformational dynamics are limited in the provided search results, the observed changes in enzymatic methylation patterns when this compound is present in histone peptides imply alterations in how the modified peptide is recognized and processed by enzymes nih.govresearchgate.net. These altered enzymatic interactions are often a consequence of changes in the local protein structure and dynamics.

Role in Protein-Protein Interactions and Complex Formation

This compound may play a role in protein-protein interactions and the formation of protein complexes ontosight.ai. The structural modification introduced by this compound could potentially affect the interfaces involved in protein-protein recognition. Research suggests that this compound might be involved in protein cross-linking, which contributes to the structural integrity and function of certain protein complexes ontosight.ai. PTMs in general are known to regulate protein-protein interactions, influencing the formation and stability of complexes involved in diverse cellular processes nih.govnih.gov. While the specific mechanisms by which this compound influences these interactions require further elucidation, its presence as a non-proteinogenic amino acid with a distinct chemical group suggests a potential to alter interaction interfaces.

Modulation of Protein Stability and Turnover Pathways

The incorporation of this compound could potentially influence protein stability and the pathways involved in protein turnover ontosight.ai. Protein stability and turnover are tightly regulated processes essential for cellular homeostasis, mediated primarily by the ubiquitin-proteasome system and lysosomal degradation pathways thermofisher.comegyankosh.ac.innih.govnih.gov. Alterations in protein structure or modifications can target proteins for degradation or affect their half-life thermofisher.commdpi.com. The presence of this compound as a non-standard amino acid within a protein chain might affect its recognition by the cellular quality control machinery or modify its susceptibility to proteolytic degradation, thereby influencing its stability and turnover rate.

This compound as a Modulator of Enzymatic Activities

This compound has been suggested to play a role in enzyme regulation ontosight.ai. The presence of this compound in certain enzymes may modulate their activity, potentially by altering substrate binding affinity or influencing enzyme stability ontosight.ai. Furthermore, this compound and its derivatives have been investigated for their inhibitory effects on enzymatic activities nih.govresearchgate.netmdpi.comacs.orgkyoto-u.ac.jp.

Mechanism of Enzyme Inhibition by this compound and its Derivatives

This compound is known to act as an inhibitory analog of lysine mdpi.comacs.orgkyoto-u.ac.jp. This suggests that it can interfere with enzymatic processes that normally utilize lysine as a substrate. The mechanism of inhibition often involves the analog competing with the natural substrate for binding to the enzyme's active site, a mode of action characteristic of competitive inhibition wikipedia.orglibretexts.orgkhanacademy.orgpatsnap.com.

Derivatives of oxalylglycine, such as N-oxalylglycine (NOG), have been synthesized and evaluated for their inhibitory effects on enzymes, particularly Jumonji C-domain-containing histone lysine demethylases (KDMs) nih.govresearchgate.net. These enzymes are involved in removing methyl groups from lysine residues on histones, counteracting the activity of KMTs researchgate.net. Studies have shown that NOG and its derivatives can inhibit the activity of specific KDMs, such as JMJD2A, 2C, and 2D, in enzyme assays nih.govresearchgate.net. This inhibition can impact histone methylation levels, which are critical for gene regulation researchgate.net. The mechanism of inhibition by these derivatives often involves binding to the enzyme's active site or an allosteric site, leading to reduced enzymatic activity wikipedia.orgpatsnap.comsavemyexams.com.

While specific detailed kinetic data for this compound itself inhibiting enzymes is not extensively provided in the search results, the characterization of N-oxalylglycine derivatives as KDM inhibitors highlights the potential of oxalyl-containing compounds to modulate enzymatic activity nih.govresearchgate.net. The inhibitory effect of these derivatives underscores the importance of the oxalyl group or related structures in their interaction with enzyme active sites.

Summary of Enzyme Inhibition by N-Oxalylglycine Derivatives

| Compound | Target Enzymes | Observed Effect | Reference |

| N-Oxalylglycine (NOG) | JMJD2A, JMJD2C, JMJD2D (Histone Lysine Demethylases) | Inhibition | nih.govresearchgate.net |

| NOG Derivatives | JMJD2A, JMJD2C, JMJD2D (Histone Lysine Demethylases) | Inhibition | nih.govresearchgate.net |

This table summarizes the inhibitory effects of N-oxalylglycine and its derivatives on specific histone lysine demethylases based on the provided search results.

Substrate Mimicry and Active Site Interactions

This compound and its analogs can function as substrate mimics, interacting with the active sites of certain enzymes. This mimicry can lead to modulation of enzyme activity, either by competing with the natural substrate for binding or by undergoing alternative reactions within the active site. For instance, DL-4-oxalysine has been identified as an alternative substrate for lysine 5,6-aminomutase (5,6-LAM) nih.gov. This interaction is notable because DL-4-oxalysine reacts irreversibly with the enzyme, with the product subsequently breaking down into ammonia, acetaldehyde, and DL-serine nih.gov. The affinity of 5,6-LAM for DL-4-oxalysine, as indicated by a lower K(m) value compared to DL-lysine, suggests efficient binding to the enzyme's active site nih.gov. Similarly, 4-oxalysine (4-OL) acts as a substrate analogue for both lysine 2,3-aminomutase (2,3-LAM) and lysine 5,6-aminomutase (5,6-LAM), and its reactions with these enzymes have been analyzed in terms of stabilization of radical intermediates within the active site acs.organu.edu.au. The interaction of this compound analogs with enzyme active sites highlights their utility as tools for studying enzyme mechanisms and substrate specificity.

Allosteric Modulation and Conformational Effects on Enzymes

The binding of a molecule to an enzyme can induce conformational changes that affect its activity. This can occur through direct interaction at the active site or via binding at a distinct allosteric site lumenlearning.com. While the direct allosteric modulation of enzymes specifically by this compound is not extensively detailed in the provided context, the principle of ligand-induced conformational change is a fundamental aspect of enzyme regulation and the function of regulatory RNA elements like riboswitches purdue.edunih.govbiorxiv.org. Riboswitches, for example, are highly structured RNA elements that bind specific metabolites or their analogs, leading to conformational rearrangements that regulate gene expression mdpi.comnih.govcolorado.edu. The lysine riboswitch (LysC), which senses lysine and its analogs such as DL-4-oxalysine, undergoes structural modifications upon ligand binding in its aptamer domain mdpi.comcolorado.edu. These conformational changes in the aptamer are then transmitted to the expression platform, influencing downstream gene transcription or translation mdpi.comnih.gov. This demonstrates how the binding of molecules structurally related to natural metabolites, like this compound analogs, can exert regulatory effects by inducing conformational changes in their targets.

Identification of this compound-Sensitive Enzymes and Pathways

Several enzymes and metabolic pathways have been identified as being sensitive to this compound or its analogs. Lysine aminomutases, specifically lysine 2,3-aminomutase and lysine 5,6-aminomutase, are known to interact with 4-oxalysine as a substrate analogue nih.govacs.organu.edu.au. The irreversible reaction of DL-4-oxalysine with 5,6-LAM exemplifies the sensitivity of this enzyme to the analog nih.gov. Furthermore, histone lysine methyltransferases (KMTs) have been shown to accept synthetic amino acids with modifications on the lysine side chain, including this compound (referred to as KO), as substrates researchgate.net. These findings indicate that this compound analogs can interfere with or be processed by enzymes involved in post-translational modifications researchgate.net.

Beyond individual enzymes, this compound analogs have been shown to impact metabolic pathways regulated by riboswitches. The lysine riboswitch (LysC) is sensitive to DL-4-oxalysine, and its binding can repress the expression of genes regulated by this riboswitch, particularly those involved in lysine biosynthesis mdpi.comnih.gov. This demonstrates that this compound analogs can perturb entire metabolic pathways by targeting key regulatory elements like riboswitches mdpi.com.

Involvement of this compound in Cellular Signaling Cascades

Cellular signaling cascades are series of events, often involving protein modifications like phosphorylation, that transmit a signal from a stimulus to a cellular response wikipedia.orglibretexts.org. While this compound's direct role as a primary signaling molecule is not explicitly established in the provided information, its ability to interact with enzymes and regulatory elements suggests a potential to influence such cascades. The involvement of this compound in cellular signaling is an area that warrants further research ontosight.ai.

Perturbation of Signal Transduction Pathways by this compound Analogs

Analogs of signaling molecules or metabolites can perturb signal transduction pathways by interacting with components of these pathways nih.gov. As discussed, this compound analogs like DL-4-oxalysine can bind to lysine riboswitches, which act as metabolite-sensing regulatory elements that influence gene expression mdpi.comnih.gov. By binding to the riboswitch, these analogs can alter its conformation and thus affect the downstream signaling that controls the expression of genes in the lysine biosynthetic pathway mdpi.comnih.gov. This represents a mechanism by which this compound analogs can perturb signal transduction pathways that are integrated with metabolic regulation.

Interactions with Signaling Receptors and Downstream Effectors

While the provided information does not strongly indicate direct interaction of this compound with typical cell surface signaling receptors (e.g., G protein-coupled receptors or receptor tyrosine kinases), its interaction with riboswitches can be considered an interaction with a type of intracellular receptor for metabolites mdpi.comnih.govcolorado.edu. Riboswitches directly sense ligand binding and, through conformational changes, affect the expression of downstream effector genes or influence the activity of proteins involved in metabolic pathways mdpi.comnih.gov. Therefore, this compound analogs interacting with riboswitches can indirectly influence downstream cellular effectors by modulating gene expression related to metabolism.

Cross-Talk with Endogenous Metabolic Signals

Cellular signaling pathways often exhibit cross-talk with endogenous metabolic signals, allowing the cell to integrate information about its metabolic state and environmental cues to coordinate appropriate responses frontiersin.orgmdpi.comnih.govnih.govku.dk. This compound's structural similarity to lysine and its ability to interact with enzymes in lysine metabolism and lysine-sensing riboswitches highlight its potential to engage in this cross-talk ontosight.ainih.govacs.orgmdpi.comnih.gov. By acting as a lysine analog, this compound can potentially interfere with the normal metabolic signals mediated by lysine, thereby influencing the regulatory networks that respond to lysine levels mdpi.comnih.gov. This interaction with metabolic sensing mechanisms underscores the potential for this compound to influence cellular processes through its interplay with endogenous metabolic signals.

This compound as a Metabolic Antagonist of Lysine

This compound functions as a metabolic antagonist of lysine, interfering with processes that require lysine. This antagonism is a key aspect of its biological activity, particularly its inhibitory effects on microbial growth.

Competitive Inhibition of Lysine Biosynthesis and Utilization Pathways

This compound acts as a competitive inhibitor of enzymes involved in lysine biosynthesis and utilization. In organisms that synthesize lysine via the diaminopimelate (DAP) pathway, such as bacteria and plants, this compound can interfere with key enzymatic steps. The lysine biosynthesis pathway involves a series of enzymes, and lysine itself can act as an allosteric inhibitor of certain enzymes in this pathway, such as aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS), regulating its own synthesis through negative feedback loops. mdpi.comnih.govnih.gov this compound, being a structural analog, can bind to the active or regulatory sites of these enzymes, thereby inhibiting their activity and disrupting lysine production.

Impact on Amino Acid Transport Systems and Cellular Uptake Mechanisms

This compound affects cellular uptake mechanisms by competing with lysine for transport across cell membranes. Amino acids are transported into cells via specific amino acid transport systems. biomolther.org Cationic amino acids, including lysine, arginine, and ornithine, are often transported by systems like System y+ and other broad-scope amino acid transporters. biomolther.org Studies have shown that L-lysine can completely reverse the toxicity of this compound, suggesting a competitive interaction for transport into cells. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov This competition for transport reduces the intracellular concentration of lysine, further exacerbating the effects of this compound on lysine-dependent processes.

Cellular uptake of various substances, including amino acids and their analogs, can occur through different mechanisms, including active transport, facilitated diffusion, and endocytosis (such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis). mdpi.comdovepress.comdovepress.com The specific transport systems involved in this compound uptake can vary depending on the organism and cell type. However, the competitive reversal of this compound toxicity by lysine points strongly towards shared amino acid transporters as a primary route of entry for this compound. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Consequences for Microbial Growth and Metabolism (Mechanistic Focus)

The antagonistic effects of this compound on lysine metabolism have significant consequences for microbial growth and metabolism. By inhibiting lysine biosynthesis and competing for lysine uptake, this compound effectively creates a state of lysine deficiency within the microbial cell. microbiologyresearch.orgmicrobiologyresearch.orgnih.govnih.gov Lysine is an essential amino acid for protein synthesis and, in many bacteria, is also a component of the peptidoglycan cell wall. nih.gov

Inhibition of lysine biosynthesis leads to a reduced supply of lysine for protein synthesis, impairing the production of essential enzymes and structural proteins necessary for growth and replication. nih.gov The incorporation of this compound into proteins instead of lysine, although less documented as a primary mechanism compared to metabolic interference, could also lead to the formation of non-functional or misfolded proteins, further hindering cellular processes.

Furthermore, in bacteria, the DAP pathway for lysine biosynthesis also produces meso-diaminopimelate, a crucial component of the peptidoglycan layer of the cell wall. nih.gov Interference with this pathway by this compound can thus compromise cell wall integrity, leading to inhibited growth and potentially cell lysis.

Research findings demonstrate the inhibitory effect of this compound on the growth of various microorganisms, including Candida albicans and Gram-positive bacteria. microbiologyresearch.orgmdpi.comnih.govumich.edu The toxicity of this compound in C. albicans was shown to be reversed by L-lysine, supporting the mechanism of competitive inhibition of lysine transport. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov

Nucleic Acid Interactions and Gene Regulatory Mechanisms

Beyond its metabolic effects, this compound has also been implicated in interactions with nucleic acids and influencing gene regulatory mechanisms.

Inhibition of RNA Synthesis and Related Processes

This compound has been found to be a potent inhibitor of RNA synthesis in certain microorganisms, such as Candida albicans. nih.gov Studies have shown that the decrease in newly synthesized RNA in cells treated with this compound is due to the inhibition of de novo synthesis rather than RNA degradation. nih.gov This suggests a direct or indirect interference with the transcription process, which is carried out by RNA polymerase.

While the precise mechanism by which this compound inhibits RNA synthesis is not fully elucidated, it could involve interference with the enzymes or substrates required for transcription. Given its structural similarity to lysine, it is possible that this compound might interact with components of the transcription machinery that recognize or utilize amino acids, or it could indirectly affect nucleotide pools necessary for RNA synthesis due to broader metabolic disruption.

Data from studies on C. albicans indicated that L-lysine, but not D-lysine, reversed the inhibition of RNA synthesis by this compound, further linking this effect to the cellular handling of lysine. nih.gov

Interaction with Riboswitches and Genetic Regulation

This compound is known to interact with riboswitches, particularly the lysine riboswitch (LysC), which are regulatory elements in mRNA that bind to specific metabolites to control gene expression. mdpi.comnih.govumich.eduoup.comnih.govresearchgate.netfrontiersin.org Lysine riboswitches are typically located in the 5'-untranslated regions (5'-UTRs) of genes involved in lysine biosynthesis and transport. oup.comnih.gov Upon binding of lysine, the riboswitch undergoes a conformational change that usually leads to the premature termination of transcription or inhibition of translation, thereby downregulating the expression of downstream genes. nih.govumich.edunih.gov

As a lysine analog, this compound can bind to the aptamer domain of the lysine riboswitch. oup.comnih.gov This binding mimics the presence of lysine, inducing the conformational change in the riboswitch that signals high lysine levels. nih.govumich.edunih.gov Consequently, this compound binding to the lysine riboswitch leads to the repression of genes regulated by this riboswitch, including those encoding enzymes in the lysine biosynthetic pathway (such as aspartokinase II, LysC) and lysine transporters. nih.govumich.eduoup.com

Influence on Gene Expression Profiles

This compound has been shown to influence gene expression, particularly by affecting mRNA levels of specific genes. One notable area of research involves its impact on alpha-fetoprotein (AFP) mRNA expression in human hepatoma cells. Studies using BEL-7404 human hepatoma cells demonstrated that L-4-oxalysine can suppress AFP mRNA expression. medchemexpress.comnih.govnih.govwjgnet.com

In these studies, BEL-7404 cells were treated with different concentrations of L-4-oxalysine. The change in AFP mRNA content was determined using in situ hybridization. nih.govnih.govwjgnet.com The results indicated a concentration-dependent decrease in AFP mRNA content in the cytoplasm of the hepatoma cells after treatment with this compound. nih.govnih.govwjgnet.com

Specifically, treatment with 25 mg/L of L-4-oxalysine resulted in an inhibition percentage of 34.3% of AFP mRNA content. nih.govnih.govwjgnet.com Increasing the concentration to 50 mg/L led to a more pronounced effect, with an inhibition percentage of 70.1%. nih.govnih.govwjgnet.com These findings suggest that this compound inhibits AFP mRNA expression in these cells. nih.govnih.govwjgnet.com

This observed suppression of AFP mRNA expression by this compound is considered a potential mechanism contributing to its anti-tumor activities, particularly in the context of hepatocellular carcinoma where elevated AFP levels are often observed. nih.gov

Beyond mammalian cells, this compound's influence on gene expression has also been explored in other organisms, such as bacteria and yeast. As an inhibitory analog of lysine, this compound can interfere with metabolic pathways and potentially affect the regulation of genes involved in amino acid synthesis and transport. frontiersin.orgresearchgate.netmicrobiologyresearch.orgnih.gov For instance, the lysine riboswitch in bacteria has been identified as a cellular target for lysine analogues like this compound, where it can influence the transcription regulation of genes like lysC. researchgate.netnih.govcore.ac.uk Riboswitches are regulatory elements in mRNA that can bind small molecules, such as metabolites, and undergo conformational changes that affect gene expression without the need for proteins. nih.govcore.ac.uk

In yeast, studies on Candida albicans have indicated that this compound and this compound-containing peptides can inhibit growth, and the toxicity of these compounds can be influenced by the regulation of peptide transport systems by amino acids. microbiologyresearch.orgfrontiersin.org While this primarily relates to transport regulation, it highlights the broader impact of this compound on cellular processes that can indirectly affect gene expression related to nutrient uptake and metabolism.

Here is a data table summarizing the effect of L-4-oxalysine on AFP mRNA expression in BEL-7404 human hepatoma cells:

| This compound Concentration (mg/L) | Inhibition of AFP mRNA (%) |

| 25 | 34.3 |

| 50 | 70.1 |

Advanced Analytical and Spectroscopic Characterization in Oxalysine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid states. Multidimensional NMR methods are particularly crucial for the structural analysis of complex organic molecules and biomacromolecules. rsc.orgresearchgate.netwiley.com NMR can provide detailed information on the arrangement of atoms and the functional groups present within a molecule. researchgate.net

¹³C-NMR and ¹⁹F-NMR for Carbamylation and Conformational Analysis

¹³C-NMR spectroscopy is utilized to analyze the carbon atom environment within a molecule. researchgate.netresearchgate.net In the context of protein modifications, ¹³C-NMR can report the formation of the carbamate (B1207046) post-translational modification (PTM) on proteins. researchgate.netresearchgate.net Protein carbonyl resonances typically appear in the 170-185 ppm region, while carbamate PTM resonances are found in the 163-166 ppm region, reflecting the increased shielding of the carbon atom due to electron density delocalization between the heteroatoms of the carbamate group. researchgate.net For example, ¹³C NMR experiments have shown resonances consistent with lysine (B10760008) ¹³C-carbamylation in studies involving OXA beta-lactamase variants. researchgate.netresearchgate.net This demonstrates the utility of ¹³C-NMR for studying lysine carbamylation in solution, a modification chemically related to Oxalysine's structure. researchgate.netrsc.org

¹⁹F-NMR can also be valuable, particularly if fluorine atoms are incorporated into this compound or used as probes in interaction studies. ¹⁹F NMR spectra can monitor changes in the chemical environment of fluorine atoms, providing insights into conformational changes or interactions with other molecules. d-nb.info Studies on class D beta-lactamases have used ¹⁹F NMR to investigate the impact of temperature and inhibitors on the carbamylation state of the enzyme, highlighting its sensitivity to subtle changes in the molecular environment. d-nb.info

Multidimensional NMR for Solution State Structure Determination

Multidimensional NMR techniques, such as two-, three-, and even four-dimensional experiments, are essential for overcoming signal overlap and determining the solution state structures of complex molecules, including proteins and other biomacromolecules. rsc.orgresearchgate.netwiley.com These methods spread congested resonances across multiple dimensions, significantly reducing the likelihood of accidental peak overlap. rsc.org Homonuclear (e.g., COSY, TOCSY, NOESY) and heteronuclear (e.g., HMQC, HSQC) multidimensional NMR experiments provide through-bond and through-space correlation information, respectively, which is critical for assigning resonances and determining three-dimensional structures. researchgate.net For instance, 2D experiments like TOCSY and HMQC have been used to characterize the chemical composition of complex organic mixtures. nih.gov Multidimensional NMR can also provide information about internal motions in the physiologically relevant solution state, which is not typically available from crystal structures. rsc.org

Mass Spectrometry-Based Proteomics for Post-Translational Modification Profiling

Mass spectrometry (MS)-based proteomics is a primary method for the identification and quantification of proteins and their post-translational modifications (PTMs). nih.govcreative-proteomics.comcreative-proteomics.comresearchgate.net PTMs result in changes in the molecular weight of proteins or peptides, which can be detected by mass spectrometry. creative-proteomics.comaston.ac.uk This technique offers high sensitivity and accuracy for analyzing chemical entities. researchgate.net

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the confident identification of compounds and their modifications. By precisely measuring the mass-to-charge ratio (m/z) of ions, HRMS can distinguish between molecules with very similar nominal masses, aiding in the identification of this compound and any modified peptides or proteins it might be associated with. nih.govresearchgate.net HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation of complex mixtures before MS analysis, improving the ability to identify and quantify individual components. nih.gov This approach is fundamental for PTM profiling, enabling the identification and quantification of modified peptides. nih.govcreative-proteomics.com

Data-Independent Acquisition (DIA) and Targeted Approaches for PTM Analysis

Data-independent acquisition (DIA) is a mass spectrometry technique that systematically fragments all precursor ions within defined m/z windows across the entire chromatographic run. creative-proteomics.combohrium.comnih.gov This differs from data-dependent acquisition (DDA), which selects precursor ions for fragmentation based on their intensity. creative-proteomics.com DIA methods, such as SWATH-MS, offer high data completeness and a wide dynamic range, making them suitable for comprehensive PTM analysis, including the detection of modified peptides at lower abundance. creative-proteomics.combohrium.com DIA can be a high-throughput, label-free approach for PTM quantification. nih.govcreative-proteomics.com

Targeted mass spectrometry approaches, such as targeted MS² (t-MS²), focus on the detection and fragmentation of specific ions of interest. researchgate.net This method is particularly useful for validating the presence of known modified peptides and their unmodified counterparts, even if they were initially detected at low levels in discovery analyses. researchgate.net Targeted MS can provide high sensitivity and specificity for the analysis of PTMs. The combination of enrichment strategies, such as immunoaffinity enrichment, with targeted MS can further enhance the detection and quantification of low-abundance PTMs. nih.govcellsignal.com

X-ray Crystallography and Cryo-Electron Microscopy for Macromolecular Complexes

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structures of macromolecules and macromolecular complexes at or near atomic resolution. nih.govberstructuralbioportal.orgnih.govbcm.edufrontiersin.org

X-ray crystallography involves obtaining crystals of the molecule or complex of interest and then diffracting X-rays through the crystal. nih.govberstructuralbioportal.org The resulting diffraction pattern is used to reconstruct the electron density map, from which the atomic structure can be built. berstructuralbioportal.org This technique can provide detailed insights into the stereo-chemistry of molecular interactions and is valuable for studying macromolecules bound to ligands or inhibitors. berstructuralbioportal.orgbcm.edu While X-ray crystallography requires suitable crystals, which can be a bottleneck, it remains a primary method for high-resolution structural determination. nih.gov Crystal structures have been used in studies related to carbamylation, providing structural context for modified residues within proteins. rsc.org

Structural Insights into Enzyme-Oxalysine Adducts

Structural analysis plays a vital role in understanding how this compound interacts with enzymes, particularly in the formation of enzyme-oxalysine adducts. Crystal structures and NMR studies can provide detailed information about the binding sites, the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions), and the resulting conformational changes in the enzyme. For instance, studies on β-lactamases, specifically class D OXA enzymes, highlight the importance of a carbamylated lysine residue in their catalytic mechanism researchgate.netresearchgate.net. While these studies primarily focus on carbamylated lysine (Lys-CO2), the structural insights into how modified lysine residues interact within the enzyme's active site are relevant to understanding potential this compound-enzyme adducts. Research utilizing techniques like 13C-NMR has investigated the impact of halide ions on the carbamylation status of lysine in OXA-23, demonstrating how spectroscopic methods can probe the chemical environment and state of modified amino acids within enzymes researchgate.net. Structural studies of enzymes involved in oxalate (B1200264) production, such as Obc1 from Burkholderia thailandensis, which catalyzes reactions involving substrates like oxaloacetate, also provide a framework for understanding enzyme interactions with related dicarboxylic acid-containing molecules like this compound nih.govnih.gov. These studies often utilize X-ray crystallography to determine the enzyme's three-dimensional structure and identify residues involved in substrate binding and catalysis nih.govnih.govnih.gov.

Analysis of this compound-Mediated Protein Cross-Linking

This compound has been suggested to participate in protein cross-linking ontosight.ai. The analysis of protein cross-linking mediated by molecules like this compound often employs techniques that can identify and characterize the covalent bonds formed between proteins. Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS/MS), is a powerful tool for identifying cross-linked peptides and determining the specific amino acid residues involved in the cross-link thermofisher.comnih.govcreative-proteomics.comnih.govresearchgate.net. Chemical cross-linking reagents are used to stabilize transient or weak protein interactions, making them amenable to analysis by downstream methods such as electrophoresis, western blot, immunoprecipitation, and mass spectrometry thermofisher.comnih.govcreative-proteomics.com. The workflow typically involves cross-linking proteins, digesting them into peptides, and then analyzing the peptide mixture by MS to identify cross-linked peptides based on their mass and fragmentation patterns nih.govcreative-proteomics.comresearchgate.net. The change in mass resulting from the attached crosslinker molecule helps in the identification of cross-linked peptide fragments thermofisher.com. Bioinformatics analysis can further process the MS data to map cross-linked sites onto protein sequences and analyze potential cross-linking hotspots creative-proteomics.com. While direct studies on this compound-mediated protein cross-linking are less commonly detailed in the provided search results compared to general protein cross-linking methodologies, the principles and techniques described for analyzing cross-links induced by other reagents, such as those targeting amine or thiol groups, would be applicable to investigating this compound's role in protein cross-linking thermofisher.comnih.govcreative-proteomics.com.

Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purity assessment of this compound and this compound-containing molecules. These methods separate compounds based on differences in their physical or chemical properties, such as size, charge, hydrophobicity, or specific binding affinity sinobiological.comnih.govmoravek.comtricliniclabs.com. Various chromatographic methods are employed, including column chromatography, which is a common method for protein purification sinobiological.comnih.gov. High-performance liquid chromatography (HPLC) is widely used for both analytical and preparative purposes, allowing for the separation and quantification of compounds and the assessment of purity moravek.comresearchgate.netnih.govchromforum.org. The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase composition is optimized to achieve effective separation nih.govgoogleapis.com. Purity assessment using chromatography, such as HPLC, involves comparing chromatograms of the sample to standards and analyzing peak areas to determine the relative abundance of the target compound and identify impurities researchgate.netchromforum.org. Thin-layer chromatography (TLC) can also be used as a rapid and simple method to check the number of components in a mixture, although it may not always provide definitive proof of purity researchgate.net. Affinity chromatography, which utilizes specific binding interactions, can be particularly useful for isolating this compound-modified proteins or enzymes that bind this compound sinobiological.comnih.govnih.gov.

Biosensor and Affinity-Based Methods for Ligand-Target Interactions

Biosensor and affinity-based methods are valuable for studying the interactions between this compound (as a potential ligand) and its biological targets, such as enzymes or other proteins. These techniques provide real-time data on binding kinetics and affinity, often without the need for labeling malvernpanalytical.commalvernpanalytical.comnih.govsartorius.comunivr.it. Affinity-based biosensors typically involve immobilizing one of the interacting molecules (the ligand or the target) on a sensor surface and then monitoring the binding of the other molecule from solution nih.govsartorius.comunivr.it. Techniques like Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) measure changes in refractive index or interference patterns as molecules bind to the surface, providing information on association and dissociation rates (ka and kd) and the equilibrium dissociation constant (KD) malvernpanalytical.commalvernpanalytical.comsartorius.comunivr.itnih.gov. The KD value is a measure of binding affinity, with a smaller KD indicating a tighter interaction malvernpanalytical.comsartorius.com. Affinity chromatography can also be considered an affinity-based method used to study biological interactions by utilizing an immobilized binding agent nih.govmdpi.com. These methods are crucial for characterizing the strength and specificity of this compound's interactions with its binding partners, which is essential for understanding its biological roles malvernpanalytical.comnih.gov. Aptamers, which are highly specific recognition elements used in some biosensors, also rely on high-affinity interactions with their target ligands mdpi.com.

Computational Approaches in Oxalysine Research

Molecular Dynamics Simulations of Oxalysine-Biomolecule Interactions

Molecular Dynamics (MD) simulations are widely used to study the dynamic behavior of molecular systems, including the interactions between small molecules like this compound and larger biomolecules such as proteins. MD simulations can provide insights into the structural changes, stability, and interactions of molecules over time in a simulated environment. iaanalysis.com This approach allows researchers to observe the conformational changes, transition states, and dynamic properties of molecules. iaanalysis.com By analyzing interactions such as hydrogen bonding and van der Waals forces, the binding force and specificity between molecules can be quantitatively assessed. iaanalysis.com

In the context of this compound, MD simulations can be employed to understand how it interacts with specific proteins, potentially revealing binding modes, affinity, and the stability of the resulting complexes. While specific MD simulation studies solely focused on this compound-biomolecule interactions were not extensively detailed in the search results, MD simulations are a standard tool for studying protein-ligand and protein-protein interactions, providing dynamic information that is difficult to obtain experimentally. mdpi.com, frontiersin.org, nih.gov, nih.gov Such simulations can reveal key residues involved in binding and the dynamic nature of the interaction interface. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for understanding the electronic structure of molecules and characterizing reaction pathways, including transition states and associated equilibria. , nih.gov, rsc.org These calculations can provide detailed insights into the motion of atoms during a chemical reaction and the factors that govern reactivity and selectivity. , nih.gov, chemrxiv.org

Studies involving this compound have utilized high-level ab initio calculations to investigate radical intermediates in reactions catalyzed by enzymes like lysine (B10760008) 2,3-aminomutase and lysine 5,6-aminomutase. acs.org These calculations have helped rationalize the reactions of substrate analogues, including 4-oxalysine (4-OL), by examining the stabilization provided by substituents to adjacent radical centers. acs.org Large changes in the exothermicity accompanying initial hydrogen abstraction were observed relative to lysine, following a specific series (4-OL < 4-thialysine < trans-4,5-dehydrolysine). acs.org

Quantum chemical modeling has also been applied to study the reaction mechanism of enzymes such as 4-oxalocrotonate tautomerase, which catalyzes the isomerization of unconjugated alpha-keto acids. nih.gov While this example focuses on a different substrate, it demonstrates the application of quantum chemical methods, such as density functional theory (DFT), to devise models of enzyme active sites and compute potential energy curves for reactions, supporting proposed mechanisms. nih.gov

Docking and Virtual Screening for Novel this compound Targets and Analogs

Docking and virtual screening are computational techniques used in drug discovery to predict how small molecules bind to target proteins and to identify potential drug candidates from large libraries of compounds. researchgate.net, nih.gov, als-journal.com, nih.gov Virtual screening involves docking a library of compounds into the binding pocket of a protein and ranking them based on predicted binding affinity. nih.gov This process helps reduce the number of molecules that need to be experimentally tested. nih.gov

In the context of this compound, these methods can be applied in a "reverse virtual screening" approach to predict potential protein targets for this compound based on its chemical structure and similarity to known ligands. frontiersin.org This strategy combines chemical similarity methods with target prioritization and molecular docking. frontiersin.org Studies have shown that chemical similarity alone can be effective in retrieving potential targets, and docking can further refine these predictions. frontiersin.org

Virtual screening can also be used to identify novel this compound analogs with potentially improved binding properties or activity towards specific targets. By computationally screening libraries of compounds structurally similar to this compound, researchers can prioritize candidates for synthesis and experimental testing. One study identified L-oxalysine as a hit in a virtual high-throughput screening for agonists of an olfactory G protein-coupled receptor, highlighting its potential interaction with specific receptors. nih.gov Computational modeling in this study revealed molecular interactions involved in ligand recognition. nih.gov

Bioinformatic Analysis of this compound-Related Genes and Pathways

Bioinformatic analysis involves using computational tools to analyze biological data, such as gene sequences, protein structures, and biological pathways. This approach can help identify genes and pathways related to a specific compound or biological process. nih.gov, amegroups.org, advaitabio.com

For this compound, bioinformatic analysis can be used to explore potential metabolic pathways it might be involved in or genes that might regulate its synthesis or degradation. While direct bioinformatic studies specifically centered on this compound-related genes and pathways were not prominently featured in the search results, bioinformatics is a standard approach for analyzing '-omics' data to understand the biological context of molecules. nih.gov, amegroups.org, sdstate.edu, advaitabio.com For example, bioinformatics analysis has been used to identify genes and pathways related to biocontrol in Candida guilliermondii, which involved the study of oligopeptide transport, including this compound. dntb.gov.ua This indicates that this compound's involvement in biological processes can be investigated through the analysis of related genes and pathways using bioinformatic tools.

Bioinformatic tools can perform functional enrichment analysis, such as Gene Ontology (GO) and KEGG pathway analysis, to identify significantly enriched biological processes, molecular functions, and cellular components associated with a set of genes. nih.gov, amegroups.org, sdstate.edu This can be applied to genes potentially related to this compound's metabolism or function, providing insights into its biological roles.

Applications of Oxalysine As a Research Tool and Chemical Probe

Development of Oxalysine-Based Chemical Probes for Targeted Studies

This compound's structural similarity to lysine (B10760008) makes it a candidate for developing chemical probes to study proteins that interact with lysine or undergo lysine-related post-translational modifications ontosight.ai. Chemical probes are valuable tools in chemical biology for selectively interacting with biological targets to study their function in complex systems nih.govunc.edu. The design of such probes often involves incorporating a reactive group and a tag for detection or enrichment wikipedia.org.

Activity-Based Protein Profiling (ABPP) with this compound Analogs

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technique that employs chemical probes to monitor the activity of enzyme classes within their native biological context wikipedia.orgnih.gov. ABPP probes typically consist of a reactive group that targets the active site of an enzyme and a reporter tag wikipedia.org. While ABPP has been well-established for enzyme classes with nucleophilic residues like hydrolases, its application to other classes, such as oxidoreductases, is also being explored through the design of specific probes rsc.orgnih.gov.

Analogs of lysine, including L-4-oxalysine, have shown affinity for the aptamer domain of the lysC riboswitch in Bacillus subtilis. d-nb.info. This interaction has inspired research into identifying new antimicrobial compounds that target natural riboswitches nih.gov. Such lysine analogs were shown to repress gene expression by activating the riboswitch d-nb.info. While the primary antimicrobial mechanism of these analogs may not solely involve riboswitch binding, their interaction highlights the potential for this compound-based molecules as probes to study riboswitch activity and regulation d-nb.infonih.gov.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a fundamental technique in metabolic research used to track the fate of molecules through biochemical pathways bitesizebio.commdpi.comnih.gov. By incorporating stable isotopes like 13C, 15N, or 2H into specific atoms of a molecule, researchers can follow its metabolic transformations using techniques such as mass spectrometry or NMR bitesizebio.commdpi.comnih.gov. This provides dynamic insights into metabolic pathway activity, nutrient utilization, and metabolic changes under various conditions bitesizebio.commdpi.com.

While the direct application of this compound specifically in standard metabolic tracing experiments using common central carbon or nitrogen metabolites is not explicitly detailed in the provided context, the principle of isotopic labeling can be applied to this compound or its metabolic products if it were to be incorporated into cellular metabolism. Stable isotope labeling using amino acids in cell culture (SILAC) is a related metabolic labeling strategy used for quantitative proteomics, where "heavy" isotope-labeled amino acids are incorporated into proteins during translation thermofisher.com. If this compound were incorporated into proteins or involved in specific metabolic pathways, isotopic labeling could potentially be used to trace its incorporation and metabolism.

Utilization in Chemically-Induced Dimerization (CID) Systems

Chemically-induced dimerization (CID) is a biological mechanism where the binding of two proteins is triggered by the presence of a specific small molecule or dimerizing agent wikipedia.orgslideshare.net. Genetically engineered CID systems are valuable tools in biological research for controlling protein localization, manipulating signaling pathways, and inducing protein activation wikipedia.orgslideshare.net. These systems typically involve expressing target proteins fused to dimerization domains that interact upon addition of the chemical inducer wikipedia.org.

This compound is mentioned in the context of chemically induced dimerization systems, appearing in a list of potential small molecule inducers google.com. While the specific mechanism or application of this compound as a dimerizing agent is not elaborated upon in the provided snippets, its inclusion in such lists suggests its potential utility in facilitating controlled protein-protein interactions. CID systems have been used in various applications, including regulating gene transcription and signal transduction wikipedia.orgslideshare.net, and have been adapted for use in live-cell imaging studies nih.gov.

Engineering of Synthetic Biological Systems using this compound-Responsive Elements

Synthetic biology aims to engineer biological systems to perform novel tasks, often involving the design of genetic circuits that respond to specific signals nih.gov. Riboswitches, RNA elements that bind small molecules to regulate gene expression, are key components in synthetic biology d-nb.infonih.gov. Synthetic riboswitches can be engineered to respond to non-endogenous small molecules, making them powerful tools for controlling cellular behavior nih.gov.

As mentioned earlier, lysine analogs, including L-4-oxalysine, have been shown to bind and activate the lysC riboswitch in B. subtilis, leading to repression of gene expression d-nb.info. This interaction demonstrates the potential for utilizing this compound or its derivatives as ligands for engineering synthetic riboswitches or other this compound-responsive genetic elements d-nb.infonih.gov. By designing synthetic riboswitches that respond specifically to this compound, researchers could create biological systems whose gene expression or other functions can be externally controlled by the presence or absence of this compound nih.gov. This has implications for programming bacteria to perform specific tasks or for developing novel regulatory mechanisms in synthetic biological constructs nih.gov.

Application in Cell-Free Protein Synthesis Systems for Modified Protein Production

Cell-free protein synthesis (CFPS) is an in vitro technique that allows for the production of proteins without using living cells neb.comthermofisher.comwikipedia.org. CFPS systems contain the necessary cellular machinery for transcription and translation, such as ribosomes, tRNAs, enzymes, and amino acids neb.comwikipedia.org. This approach offers several advantages, including faster protein production, direct control over the reaction environment, and the ability to produce proteins that may be toxic to living cells thermofisher.comwikipedia.org.

A significant application of CFPS is the incorporation of non-canonical amino acids (ncAAs) into proteins, expanding the genetic code and enabling the production of modified proteins with novel properties wikipedia.orgnih.gov. While the provided information does not explicitly detail the use of this compound in CFPS, its nature as a non-proteinogenic amino acid structurally related to lysine suggests its potential for incorporation into proteins using CFPS systems engineered for genetic code expansion ontosight.ainih.gov. By utilizing orthogonal translation systems (OTS) in CFPS, specific ncAAs can be site-specifically incorporated into proteins in response to a nonsense codon, such as the amber codon nih.gov. This approach could potentially be used to produce proteins containing this compound residues at desired positions, allowing for the study of the effects of this compound incorporation on protein structure, function, and interactions.

Role in Studying Nutrient Uptake and Metabolic Regulation in Microorganisms

Microorganisms exhibit sophisticated mechanisms for nutrient uptake and metabolic regulation to adapt to varying environmental conditions researchgate.netfrontiersin.org. The transport and utilization of amino acids and peptides are crucial aspects of microbial metabolism microbiologyresearch.org. This compound, as a lysine analog, has been used to study these processes in microorganisms.

Studies in Candida albicans, a pathogenic fungus, have shown that L-4-oxalysine and peptides containing this compound can inhibit growth microbiologyresearch.org. This toxicity is related to their transport into the cells microbiologyresearch.org. L-lysine can reverse the toxicity of this compound by competing for the same transport system microbiologyresearch.org. Furthermore, the toxicity of this compound-containing di- and tripeptides in C. albicans was found to be influenced by the presence of other amino acids, suggesting a complex regulation of peptide transport systems microbiologyresearch.org. Micromolar amounts of amino acids were observed to overcome ammonium (B1175870) repression of di- and tripeptide transport systems in C. albicans, similar to observations in Saccharomyces cerevisiae microbiologyresearch.org. These findings indicate that multiple peptide transport systems with differential regulation by various nitrogen sources and amino acids exist in C. albicans microbiologyresearch.org.

The use of this compound and its peptides as probes has helped to elucidate the characteristics and regulation of peptide transport systems in microorganisms, providing insights into how these organisms acquire essential nutrients and regulate their metabolism in response to nutrient availability microbiologyresearch.org. Understanding these mechanisms is important for studying microbial physiology and for developing strategies to target nutrient uptake pathways, for example, in pathogenic microorganisms.

Emerging Research Frontiers and Future Directions

Unraveling Uncharacterized Biological Functions of Oxalysine

While the biological functions of this compound are not as extensively characterized as those of the standard proteinogenic amino acids, ongoing research suggests its involvement in several key processes. This compound has been implicated in post-translational modifications of proteins, where its incorporation can alter protein stability, folding, and activity. ontosight.ai Studies indicate its potential roles in protein cross-linking, contributing to the structural integrity and function of certain protein complexes. ontosight.ai Furthermore, the presence of this compound in specific enzymes may modulate their activity, potentially by affecting substrate binding affinity or influencing enzyme stability. ontosight.ai

Research into the toxicity of this compound against organisms like Candida albicans has also shed light on its biological interactions. It acts as a lysine (B10760008) antimetabolite, and its toxicity can be influenced by the regulation of peptide transport systems by other amino acids. microbiologyresearch.org L-lysine, for instance, can reverse the toxicity of this compound by competing for transport into cells. microbiologyresearch.org Conversely, L-lysine can increase the toxicity of this compound-containing di- and tripeptides, suggesting complex interactions with multiple peptide transport systems. microbiologyresearch.org

Exploration of Novel this compound Biosynthetic and Catabolic Pathways

The exploration of the biosynthetic and catabolic pathways involving this compound is a crucial area of research. As a lysine analogue, this compound's interaction with lysine metabolic pathways is of particular interest. Studies on the lysine biosynthetic pathway, specifically the α-aminoadipate pathway, have shown that enzymes like homocitrate synthase, which catalyzes the first committed step in lysine biosynthesis, can be inhibited by L-lysine and its analogues, including this compound. researchgate.net This feedback inhibition mechanism highlights the intricate regulatory networks involving this compound and related amino acids. researchgate.net

While the complete biosynthetic and catabolic routes specifically for this compound are still being elucidated, research into novel metabolic pathways in microorganisms and the biosynthesis of secondary metabolites provides a broader context for this exploration. nih.govhelsinki.fi Understanding these pathways is essential for potentially manipulating this compound production or degradation for various applications. The identification of novel enzymes involved in such processes is of fundamental scientific importance and can offer strategies for metabolic engineering. nih.gov

Advancements in Targeted Covalent Inhibition Strategies Using this compound Scaffolds

Targeted covalent inhibition is a growing area in drug discovery, focusing on the design of molecules that form a stable covalent bond with a specific biological target, often a protein. While much of the focus has been on targeting cysteine residues, targeting other nucleophilic amino acids like lysine is also being explored as a viable approach. nih.govenamine.net Lysine residues, due to the nucleophilicity of their ε-amino group, represent potential targets for covalent inhibitors. nih.gov

The concept of using small molecules as scaffolds to perturb biological systems in chemical biology is relevant to the potential use of this compound in targeted covalent inhibition. researchgate.netmdpi.com Although specific examples of this compound scaffolds being directly used in targeted covalent inhibition strategies were not extensively detailed in the search results, the structural similarity of this compound to lysine and the ongoing research into lysine-targeting covalent inhibitors suggest a potential avenue for future exploration. nih.govenamine.net The challenges in designing selective lysine-targeting covalent inhibitors are being addressed through advancements in medicinal chemistry and rational drug design. nih.govenamine.netrsc.org

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial for gaining a comprehensive, systems-level understanding of biological processes. nih.govcmbio.iofrontiersin.orgnih.gov This multi-omics approach allows researchers to explore the complex interplay between different molecular layers within a biological system. nih.govnih.gov

Applying multi-omics data integration to the study of this compound could provide deeper insights into its biological roles, its impact on metabolic networks, and its mechanisms of action. By correlating changes in this compound levels with alterations in gene expression, protein profiles, and other metabolites, researchers can build a more complete picture of how this compound influences cellular function and interacts with other biological molecules. nih.govcmbio.io This integrated approach can help in identifying previously uncharacterized pathways or functions associated with this compound. nih.gov

Challenges and Opportunities in this compound Research for Chemical Biology and Biochemistry

Research into this compound, particularly within the fields of chemical biology and biochemistry, presents both challenges and opportunities. One significant challenge lies in fully unraveling the potentially uncharacterized biological functions of this non-proteinogenic amino acid and its precise mechanisms of action at a molecular level. ontosight.ai Elucidating the specific enzymes and pathways involved in its biosynthesis and catabolism also requires further investigation. nih.govhelsinki.finih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing Oxalysine in synthetic or biological samples?

- Methodological Answer : this compound is typically identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For biological samples, liquid chromatography (LC) coupled with MS (LC-MS) is preferred to isolate this compound from complex matrices. Purity analysis requires high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm, calibrated against reference standards. Researchers must validate these methods with triplicate runs and include error margins for reproducibility .

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts, coupling constants |

| LC-MS | Quantification in biological samples | Retention time, m/z ratio |

| HPLC-UV | Purity assessment | Peak area, resolution factor |

Q. How can researchers formulate focused research questions to investigate the biosynthesis pathways of this compound in microbial systems?

- Methodological Answer : Begin with a literature review to identify gaps in known pathways (e.g., unresolved enzymatic steps). Use databases like KEGG or MetaCyc to map putative genes and enzymes. A hypothesis-driven approach might ask: “Does the gene cluster X in Streptomyces spp. encode a novel oxidoreductase critical for this compound’s C-N bond formation?” Test this via gene knockout followed by LC-MS metabolite profiling. Ensure the question is narrow (e.g., specific to a microbial genus) and aligns with omics data .

Q. What experimental controls are essential when assessing this compound’s inhibitory effects on enzymatic targets?

- Methodological Answer : Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). For in vitro assays, use substrate saturation curves to confirm non-competitive/competitive inhibition. Replicate experiments across three biological batches to account for batch variability. Data should be normalized to protein concentration (Bradford assay) and analyzed via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC₅₀ values for this compound across different assay conditions?

- Methodological Answer : Systematic meta-analysis of published IC₅₀ data is critical. Variables like buffer pH, temperature, and enzyme isoforms (e.g., human vs. bacterial) must be standardized. Use multivariate regression to identify confounding factors. For example, this compound’s chelation of divalent ions in low-pH buffers may artificially elevate IC₅₀ values. Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What strategies optimize the enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry. For SAR, synthesize analogs with modifications at the α-carboxyl group and test against a panel of target enzymes. Computational docking (AutoDock Vina) predicts binding poses to rationalize activity differences .

Q. How should researchers design multi-omics studies to explore this compound’s role in microbial secondary metabolism?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) data. Use correlation networks (e.g., WGCNA) to link gene expression to this compound production. For example, cluster co-expressed genes in Actinobacteria and validate via CRISPR-interference. Multi-omics requires batch-effect correction (ComBat) and pathway enrichment tools (KEGG Mapper) .

Q. What advanced computational strategies can resolve contradictions in reported binding affinities of this compound with enzymatic targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability under physiological conditions. Compare free-energy landscapes (FELs) across studies to identify force field biases. Machine learning (e.g., random forests) can prioritize experimental validation of predicted high-affinity variants. Cross-validate with surface plasmon resonance (SPR) for kinetic data .

Methodological Notes

- Literature Review : Prioritize recent studies (last 5 years) from journals like JACS or Organic Letters, avoiding non-peer-reviewed sources. Use tools like OJOSE for cross-disciplinary searches .

- Data Presentation : Raw spectral data (NMR, MS) must be included in supplementary materials, annotated with acquisition parameters (e.g., solvent, probe temperature) .

- Ethical Reporting : Disclose all conflicts of interest and funding sources. Use the CRediT taxonomy to attribute roles (e.g., synthesis, data curation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products